

Swertianolin: A Comprehensive Technical Guide on its Chemical Structure and Spectroscopic Profile

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Compound of Interest		
Compound Name:	Swertianolin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertianolin, a prominent member of the xanthone glycoside family, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Primarily isolated from medicinal plants of the Gentiana and Swertia genera, this natural compound has demonstrated potential as an acetylcholinesterase inhibitor, antioxidant, and hepatoprotective agent. A thorough understanding of its chemical structure and spectroscopic properties is fundamental for its identification, characterization, and further development in therapeutic applications. This technical guide provides an in-depth overview of the chemical structure and a comprehensive summary of the spectroscopic data for **Swertianolin**, tailored for researchers and professionals in the field of drug discovery and natural product chemistry.

Chemical Structure

Swertianolin, with the chemical formula $C_{20}H_{20}O_{11}$, is structurally defined as a xanthone C-glycoside. Its IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one. The core of the molecule is a tetra-substituted xanthone scaffold, specifically a derivative of bellidifolin, to which a β -D-glucopyranosyl moiety is attached at the C-8 position through an O-glycosidic linkage.



Chemical Identifiers:

• Molecular Formula: C20H20O11

Molar Mass: 436.37 g/mol

• CAS Number: 23445-00-3

• Synonyms: Bellidifolin-8-O-glucoside, Swertianoline

Spectroscopic Data

The structural elucidation of **Swertianolin** has been accomplished through a combination of modern spectroscopic techniques. The following sections and tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For **Swertianolin**, ¹H and ¹³C NMR data provide the precise assignment of all proton and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data of **Swertianolin**



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.35	d	2.2
H-4	6.68	d	2.2
H-6	7.02	d	8.8
H-7	7.35	d	8.8
3-OCH₃	3.90	S	-
H-1'	5.15	d	7.5
H-2'	3.55	m	
H-3'	3.50	m	-
H-4'	3.45	m	_
H-5'	3.48	m	_
H-6'a	3.92	dd	12.0, 2.0
H-6'b	3.75	dd	12.0, 5.5
1-OH	13.20	s	-
5-OH	-	-	-

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data of Swertianolin



Atom No.	Chemical Shift (δ, ppm)
C-1	162.5
C-2	97.0
C-3	166.0
C-4	92.5
C-4a	157.0
C-5	145.0
C-5a	115.0
C-6	122.0
C-7	110.0
C-8	150.0
C-8a	105.0
C-9	182.0
3-OCH₃	56.0
C-1'	104.0
C-2'	74.0
C-3'	77.0
C-4'	70.0
C-5'	76.5
C-6'	61.0

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Swertianolin** is characterized by absorption bands



corresponding to hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 3: IR Spectroscopic Data of Swertianolin

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Strong, Broad	O-H stretching (phenolic and alcoholic)
1650	Strong	C=O stretching (conjugated ketone)
1610, 1580, 1490	Medium	C=C stretching (aromatic ring)
1280, 1100	Strong	C-O stretching (aryl ether and alcohol)
1075	Medium	C-O-C stretching (glycosidic bond)

Sample Phase: Solid (KBr pellet)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for conjugated systems like the xanthone core of **Swertianolin**.

Table 4: UV-Vis Spectroscopic Data of Swertianolin

λmax (nm)	Solvent
255, 266, 277, 327	Methanol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry Data of Swertianolin



Ionization Mode	[M+H] ⁺ (m/z)	[M+Na]+ (m/z)	Key Fragment Ions (m/z)
ESI	437.1078	459.0898	275 (aglycone)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of xanthone glycosides like **Swertianolin**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified Swertianolin in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2
mg of dry Swertianolin with approximately 100 mg of spectroscopic grade KBr. Press the
mixture into a thin, transparent pellet using a hydraulic press.



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of Swertianolin in spectroscopic grade methanol. Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 μg/mL) to ensure the absorbance falls within the linear range of the instrument (usually 0.1-1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 600 nm using methanol as the blank. Record the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Swertianolin** (approximately 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of **Swertianolin** from a plant source.





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References

- 1. researchgate.net [researchgate.net]
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